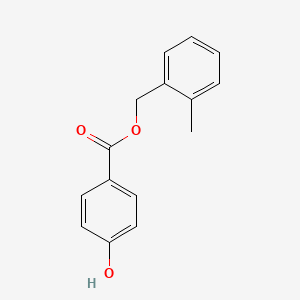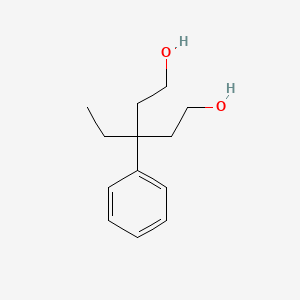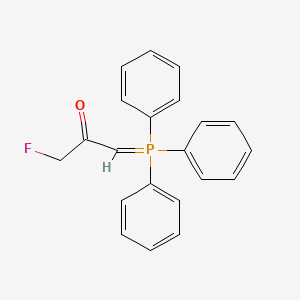phosphanium chloride CAS No. 83300-00-9](/img/structure/B14416884.png)
[3-(Dimethylamino)propyl](triphenyl)phosphanium chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Dimethylamino)propylphosphanium chloride is a quaternary ammonium salt with the molecular formula C23H27ClNP. This compound is known for its applications in organic synthesis, particularly in the formation of carbon-carbon bonds. It is a versatile reagent used in various chemical reactions and has significant importance in scientific research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dimethylamino)propylphosphanium chloride typically involves the reaction of triphenylphosphine with 3-(dimethylamino)propyl chloride. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or toluene. The reaction conditions usually involve refluxing the mixture for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of 3-(Dimethylamino)propylphosphanium chloride follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and solvent composition to achieve high yields and purity.
化学反应分析
Types of Reactions
3-(Dimethylamino)propylphosphanium chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride ion is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be involved in redox reactions, although these are less common compared to substitution reactions.
Wittig Reactions: It is commonly used in Wittig reactions to form alkenes from aldehydes and ketones.
Common Reagents and Conditions
The common reagents used with 3-(Dimethylamino)propylphosphanium chloride include strong bases like sodium hydride or potassium tert-butoxide, which facilitate the formation of the ylide intermediate in Wittig reactions. The reactions are typically carried out under anhydrous conditions to prevent hydrolysis of the reagents.
Major Products Formed
The major products formed from reactions involving 3-(Dimethylamino)propylphosphanium chloride depend on the specific reaction type. In Wittig reactions, the primary products are alkenes. In substitution reactions, the products vary based on the nucleophile used.
科学研究应用
3-(Dimethylamino)propylphosphanium chloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through Wittig reactions.
Biology: The compound is used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: It has applications in the development of drugs and therapeutic agents.
Industry: The compound is used in the production of fine chemicals and intermediates for various industrial processes.
作用机制
The mechanism of action of 3-(Dimethylamino)propylphosphanium chloride involves the formation of a phosphonium ylide intermediate. This intermediate is highly reactive and can undergo nucleophilic addition to carbonyl compounds, leading to the formation of alkenes in Wittig reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions.
相似化合物的比较
Similar Compounds
3-(Dimethylamino)propylphosphanium bromide: Similar in structure but with a bromide ion instead of chloride.
3-(Dimethylamino)propylphosphanium iodide: Similar in structure but with an iodide ion instead of chloride.
Uniqueness
The uniqueness of 3-(Dimethylamino)propylphosphanium chloride lies in its specific reactivity and applications in organic synthesis. Compared to its bromide and iodide counterparts, the chloride variant may offer different reactivity and solubility properties, making it suitable for specific reactions and conditions.
属性
CAS 编号 |
83300-00-9 |
|---|---|
分子式 |
C23H27ClNP |
分子量 |
383.9 g/mol |
IUPAC 名称 |
3-(dimethylamino)propyl-triphenylphosphanium;chloride |
InChI |
InChI=1S/C23H27NP.ClH/c1-24(2)19-12-20-25(21-13-6-3-7-14-21,22-15-8-4-9-16-22)23-17-10-5-11-18-23;/h3-11,13-18H,12,19-20H2,1-2H3;1H/q+1;/p-1 |
InChI 键 |
SSLURIRZNIDSSG-UHFFFAOYSA-M |
规范 SMILES |
CN(C)CCC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


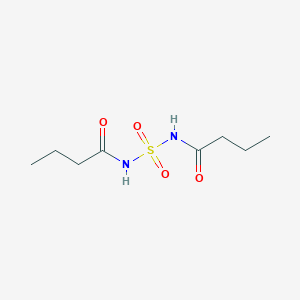


![1,3-Dimethyl-1-[2-(propanoylsulfanyl)ethyl]piperidin-1-ium iodide](/img/structure/B14416825.png)
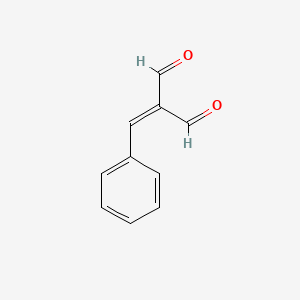
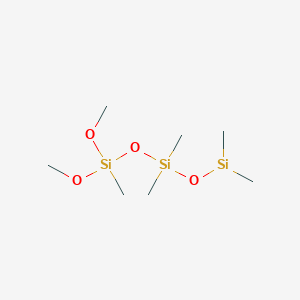
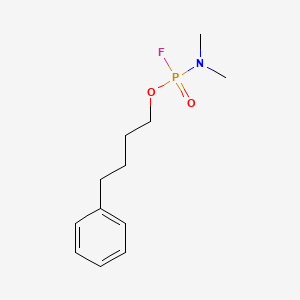
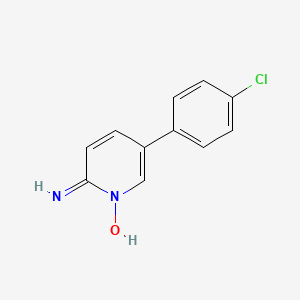
![Benzene, 1-[(1S)-1-methyl-2-propenyl]-4-(2-methylpropyl)-](/img/structure/B14416851.png)
![2-[2-(4-Methoxyphenyl)-3H-naphtho[1,2-D]imidazol-3-YL]ethan-1-OL](/img/structure/B14416861.png)
